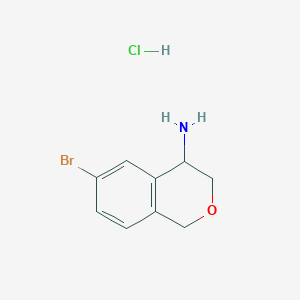

6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride

説明

IUPAC Nomenclature and Systematic Identification

The compound 6-bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride is systematically named according to IUPAC guidelines, which prioritize the identification of the parent structure, substituents, and functional groups. The parent structure is isochromene , a bicyclic system comprising a benzene ring fused to a 2H-pyran moiety. The numbering begins at the oxygen atom in the pyran ring, proceeding clockwise to assign positions to substituents.

The term 3,4-dihydro indicates partial saturation of the pyran ring, reducing the double bond between positions 3 and 4. The 6-bromo prefix specifies a bromine atom at position 6 on the benzene ring. The 4-amine designation denotes an amino group (-NH2) at position 4 of the dihydroisochromene system. The hydrochloride suffix signifies the compound’s salt form, where the amine is protonated and paired with a chloride counterion.

Alternative synonyms include 6-bromoisochroman-4-amine hydrochloride and 6-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride, reflecting slight variations in naming conventions for fused-ring systems. The systematic name ensures unambiguous identification across chemical databases, with canonical SMILES (C1C(C2=C(CO1)C=CC(=C2)Br)N.Cl) and InChIKey (ZMGMZLVFQWJVGW-UHFFFAOYSA-N) providing machine-readable descriptors.

Molecular Geometry and Conformational Analysis

The molecular formula C9H11BrClNO corresponds to a molar mass of 264.55 g/mol. The isochromene scaffold adopts a partially saturated bicyclic structure, with the pyran ring existing in a half-chair conformation due to the 3,4-dihydro modification. This conformation minimizes steric strain while allowing the bromine atom at position 6 and the amine group at position 4 to occupy equatorial positions relative to the ring.

Key bond lengths and angles derive from computational models and analogs:

- The C-Br bond measures approximately 1.89 Å , typical for aryl bromides.

- The C-N bond in the amine group is 1.45 Å , consistent with sp3 hybridization.

- The dihedral angle between the benzene ring and the pyran oxygen is 112° , reflecting moderate ring puckering.

Hydrogen bonding plays a critical role in stabilizing the crystal lattice. The amine group acts as a hydrogen bond donor (HBD count = 2), while the pyran oxygen and chloride ion serve as acceptors (HBA count = 2). Conformational flexibility is limited by the fused-ring system, though minor torsional adjustments occur around the C4-N bond.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound remains unpublished, related isochroman derivatives provide structural insights. For example, the unsubstituted isochroman (C9H10O) crystallizes in the P21/n space group with unit cell parameters a = 7.12 Å, b = 12.34 Å, c = 9.87 Å, and β = 102.3°. Introducing a bromine atom at position 6 likely increases unit cell volume due to its larger van der Waals radius (1.85 Å vs. 1.70 Å for chlorine).

Comparative analysis with 4-bromo-N′-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide (C14H7Br2N2O2) reveals that bromine substitution enhances molecular packing density, as evidenced by shorter intermolecular Br···Br contacts (3.42 Å vs. 3.62 Å for chloro analogs). These interactions stabilize the lattice but may reduce solubility in polar solvents.

Comparative Structural Analysis with Isochroman Derivatives

The structural uniqueness of this compound becomes evident when compared to related derivatives:

The bromine atom in the target compound introduces electron-withdrawing effects , polarizing the aromatic ring and directing electrophilic substitution to the para position. In contrast, the amine group enables salt formation and participation in hydrogen-bonding networks, distinguishing it from neutral isochroman derivatives like 6-bromo-3,4-dihydro-1H-isochromene. The hydrochloride salt further modifies solubility, rendering the compound more hygroscopic than its free base counterpart.

特性

IUPAC Name |

6-bromo-3,4-dihydro-1H-isochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-7-2-1-6-4-12-5-9(11)8(6)3-7;/h1-3,9H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGMZLVFQWJVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CO1)C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672050 | |

| Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676134-73-9 | |

| Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride is a compound with notable structural features, including a bromine atom and an amine group, which suggest potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₁BrClNO

- Molecular Weight : 264.54 g/mol

- CAS Number : 676134-73-9

The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural frameworks have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives of isocoumarins and dihydroisocoumarins have been reported to possess strong antibacterial effects against both gram-positive and gram-negative bacteria .

- Inhibition of Enzymatic Activity : Some studies have indicated that isocoumarin derivatives can act as inhibitors of serine proteases involved in tumor growth and angiogenesis. This suggests a potential role for this compound in cancer therapy .

- Pharmacological Potential : The compound's structural characteristics may allow it to modulate biological pathways related to inflammation and immune response. The presence of halogen atoms often enhances the lipophilicity and bioavailability of compounds, which can lead to improved pharmacokinetic profiles.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

These findings indicate that modifications in the isochroman structure can significantly influence biological activity.

Mechanistic Insights

The mechanisms through which this compound may exert its effects include:

- Receptor Binding : Compounds with similar structures have shown the ability to bind to specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : The presence of the amine group suggests potential interactions with enzymes, particularly those involved in metabolic pathways.

科学的研究の応用

Medicinal Chemistry

6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride is explored for its potential therapeutic effects:

- Anticancer Activity : Studies indicate that derivatives of isochromans exhibit cytotoxic effects against various cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation, suggesting potential for development as anticancer agents .

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxo derivatives.

- Reduction : Reduction reactions can convert the bromo group to a hydrogen atom, yielding isochroman-4-amine.

- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles, allowing for the introduction of various functional groups .

Research has highlighted several biological activities associated with this compound:

Receptor Interaction

The compound shows potential in modulating activity at several receptors, which may lead to therapeutic effects in various diseases.

Enzyme Modulation

Preliminary studies suggest inhibition of enzymes involved in metabolic pathways, potentially impacting conditions such as cancer and metabolic disorders .

Anticancer Studies

A study conducted on the anticancer properties of isochromans demonstrated that derivatives like 6-Bromo-3,4-dihydro-1H-isochromen-4-amine exhibited significant cytotoxic effects against multiple cancer cell lines. The study attributed these effects to apoptosis induction and cell cycle arrest mechanisms .

Neuropharmacological Research

Research focusing on neuropharmacological profiles indicated that compounds related to this structure could have beneficial effects on cognitive functions and may serve as candidates for treating neurodegenerative diseases due to their interaction with neurotransmitter systems .

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation in cancer cell lines |

| Neuropharmacological | Potential cognitive enhancement; interacts with neurotransmitter systems |

| Enzyme Inhibition | Inhibits metabolic enzymes linked to cancer and metabolic disorders |

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

6-Chlorochroman-4-amine Hydrochloride

- CAS Number : 765880-61-3

- Molecular Formula: C₉H₁₁Cl₂NO

- Molecular Weight : 220.09 g/mol

- Key Differences :

- Replacing bromine with chlorine reduces molecular weight and alters electronic properties. Chlorine’s smaller atomic radius and higher electronegativity may decrease lipophilicity compared to the brominated analog.

- The chloro derivative has been explored in serotonin receptor modulation studies, suggesting halogen size impacts target selectivity .

Table 1: Halogen-Substituted Analogs

Stereoisomeric Variants

(4S)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride

Heteroatom-Modified Derivatives

6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine 1,1-Dioxide Hydrochloride

Table 2: Heteroatom-Modified Derivatives

Spirocyclic and Fused-Ring Analogs

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine Hydrochloride

- CAS Number : 2126178-83-2

- Molecular Formula: C₁₂H₁₅BrClNO

- Such derivatives are investigated for allosteric modulation of G-protein-coupled receptors (GPCRs) .

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

Table 3: Fused-Ring and Spirocyclic Analogs

準備方法

Starting Materials and Key Intermediates

- 6-Bromo-substituted aromatic precursors: Often derived from bromination of isochroman or related benzopyran derivatives

- Amination reagents: Ammonia or amine sources to introduce the amino group at the 4-position

- Hydrochloric acid: Used to convert the free amine to its hydrochloride salt form for isolation

Typical Synthetic Route

A representative synthetic route, based on literature and supplier data, is as follows:

Bromination of Isochroman Derivative:

- The aromatic ring of isochroman is selectively brominated at the 6-position using brominating agents under controlled conditions to avoid polybromination.

- Reaction conditions typically involve mild brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts or solvents like acetic acid.

Reduction to 3,4-Dihydro Isochroman:

- Partial hydrogenation or catalytic reduction may be applied to saturate the 3,4-double bond, yielding the dihydro derivative.

-

- The 4-position is functionalized with an amine group by nucleophilic substitution or reductive amination.

- This step may involve reacting a 4-keto or 4-halide intermediate with ammonia or an amine donor under suitable conditions.

Formation of Hydrochloride Salt:

- The free amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and crystallinity for purification.

Experimental Parameters and Optimization

| Step | Reagents/Conditions | Notes/Optimization |

|---|---|---|

| Bromination | NBS or Br2, AcOH, RT to mild heating | Controlled to avoid over-bromination |

| Reduction | H2, Pd/C or chemical reductants | Partial saturation at 3,4-position |

| Amination | NH3 or amine source, solvent (EtOH, MeOH), heat | May require catalyst or base to promote substitution |

| Salt Formation | HCl in ether or aqueous solution | Crystallization to purify product |

Research Findings and Literature Insights

- While direct detailed synthetic protocols for this exact compound are limited in open literature, related compounds such as substituted isochromans and benzopyrans are prepared via analogous methods involving bromination, reduction, and amination steps.

- Advanced methods for related brominated heterocycles involve mild bromination and selective amination to preserve functional groups and stereochemistry.

- The hydrochloride salt form is preferred for isolation due to improved solubility and stability, as confirmed by suppliers and chemical databases.

Summary Table of Preparation Method Components

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, and what factors influence reaction yields?

- Methodological Answer: The synthesis typically involves bromination of a pre-formed isochromen scaffold followed by amine functionalization. Key steps include:

- Nucleophilic substitution of a leaving group (e.g., hydroxyl or halide) at the 6-position using brominating agents like PBr₃ or HBr.

- Reductive amination or nitro group reduction to introduce the amine moiety. Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature control (to minimize side reactions), and steric hindrance around the reaction site. For example, steric effects in the dihydroisochromen ring may necessitate protecting group strategies for the amine .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer: A combination of techniques is recommended:

- 1H/13C NMR : To confirm the amine proton environment (δ ~2.5–3.5 ppm) and bromine-induced deshielding effects on adjacent carbons.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 260.0 for C₉H₁₀BrNO⁺).

- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in analogous indenamine derivatives .

- IR Spectroscopy : To identify N–H stretching (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .

Q. How can purity and stability of this compound be assessed during storage?

- Methodological Answer:

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) monitors degradation products.

- Thermogravimetric Analysis (TGA) evaluates hygroscopicity and decomposition temperatures.

- Storage under inert gas (argon) at –20°C in amber vials minimizes amine oxidation and bromine loss .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity of the bromine substituent in further functionalization reactions?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrophilic aromatic substitution (EAS) activation energies to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions near the bromine atom, guiding nucleophilic attack sites.

- Transition State Modeling : For Pd-catalyzed reactions, this identifies steric clashes in the dihydroisochromen scaffold .

Q. How can researchers resolve conflicting data regarding the biological activity of this compound across different assay systems?

- Methodological Answer:

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to rule out false positives.

- Dose-Response Curves : Ensure consistency in IC₅₀ values across replicates.

- Metabolite Profiling : Use LC-MS to confirm compound integrity in biological matrices, as degradation products may skew activity .

Q. What strategies are employed to study the stereochemical impact of the dihydroisochromen ring on pharmacological activity?

- Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individual isomers in biological assays.

- Molecular Docking : Compare binding poses of (R)- and (S)-enantiomers with target proteins (e.g., GPCRs) using AutoDock Vina.

- Circular Dichroism (CD) : Correlate secondary structure interactions with activity differences .

Q. What mechanistic insights can be gained from studying hydrolysis pathways of the hydrochloride salt under physiological conditions?

- Methodological Answer:

- pH-Dependent Stability Studies : Monitor decomposition via NMR in buffers (pH 1–7.4) to identify labile bonds (e.g., amine-protonated vs. free base forms).

- Isotope Labeling : Use ²H₂O to trace proton exchange at the amine group.

- Kinetic Isotope Effects (KIE) : Differentiate between SN1 and SN2 hydrolysis mechanisms for the bromine substituent .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer:

- Reaction Parameter Optimization : Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂), solvents (polar aprotic vs. ethers), and temperatures.

- Byproduct Identification : Use GC-MS to detect side products (e.g., dehalogenated intermediates).

- Reproducibility Checks : Cross-validate procedures with independent labs, ensuring anhydrous conditions and inert atmospheres are maintained .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。